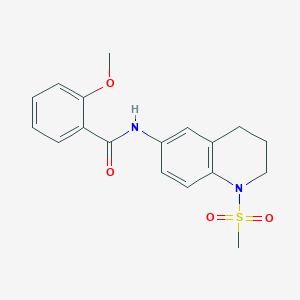

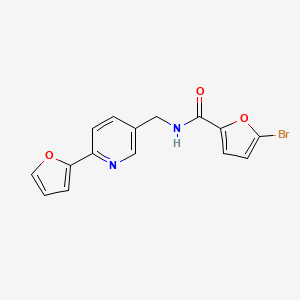

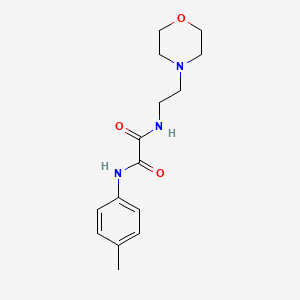

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound that likely shares chemical properties with other synthesized pyrazole and thiophene derivatives. These compounds have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole and thiophene derivatives typically involves condensation reactions, cyclization, and cross-coupling reactions. For instance, pyrazole derivatives have been synthesized through the reaction of corresponding halides with semicarbazide or thiosemicarbazide, followed by cyclization with suitable diketones or through Suzuki cross-coupling reactions (Prabhuswamy et al., 2016), (Ahmad et al., 2021).

Molecular Structure Analysis

Crystal structure determination through single crystal X-ray diffraction studies is common for analyzing the molecular structure of these compounds. The structures often feature significant hydrogen bonding interactions and can demonstrate various crystal packing motifs (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole and thiophene derivatives exhibit a range of chemical reactions, including condensation, cyclization, and cross-coupling reactions. Their chemical properties can be influenced by substituents on the aromatic rings and the presence of electron-donating or withdrawing groups (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and thermal analysis. These properties are crucial for understanding the behavior of the compounds in different environments (Chao, 2014).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthesis and Structural Studies : A compound similar in structure, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure determined using X-ray diffraction. The compound crystallizes in the triclinic crystal system, showcasing specific geometric parameters that stabilize its structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Reactivity and Mechanism : The reactivity of related compounds, like ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, has been studied. This research sheds light on the reaction mechanisms involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), which could be relevant to understanding the reactions of similar compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Applications in Drug Chemistry

Potential Biological Activities : Research on compounds like N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have similarities in structure, highlights their potential biological applications. These compounds were tested for inhibitory potential against various enzymes and shown to have binding affinity to nucleotide protein targets, indicating their importance in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Antimicrobial and Antitumor Activities : Similar compounds like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides have been prepared and showed potential antibacterial and antifungal activities, as well as anticancer properties (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Photophysical Properties

- Chemosensor Applications : The synthesis of pyrazoline-benzothiazole derivatives like TCPT, which shares structural features with the compound , indicates its potential as a fluorescent chemosensor for metal ion detection. This highlights the utility of such compounds in developing sensitive and specific detection tools in analytical chemistry (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).

properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-17-21(19-8-15-29-16-19)18(2)26(25-17)12-11-24-22(27)23(9-13-28-14-10-23)20-6-4-3-5-7-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVVJMBPABTQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)

![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)